methyl 2-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)-4,5-dimethoxybenzoate
Overview
Description
Methyl 2-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)-4,5-dimethoxybenzoate is a synthetic organic compound known for its diverse applications in the field of chemistry, biology, medicine, and industry. It is a complex molecule featuring a benzoate core, modified with piperidinyl and aminocarbonyl groups, which gives it unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)-4,5-dimethoxybenzoate typically involves a multistep process:
Nitration of 4,5-dimethoxybenzoic acid: The starting material, 4,5-dimethoxybenzoic acid, undergoes nitration using concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction to amine: The nitro group is then reduced to an amine using a reducing agent like tin and hydrochloric acid.
Formation of the piperidinyl derivative: The resulting amine reacts with 1-bromo-4-(aminocarbonyl)piperidine to introduce the piperidinyl and aminocarbonyl groups.
Thioamide formation:
Industrial Production Methods
Industrial production of this compound would typically involve optimized and scalable versions of the laboratory synthetic routes. Automation and continuous flow techniques could be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, especially on the methoxy groups, to form quinone derivatives.
Reduction: Reduction of the carbonothioyl group to a thiol or the aminocarbonyl group to an amine.
Substitution: The presence of functional groups like the piperidinyl and aminocarbonyl groups allows for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Common reducing agents like lithium aluminium hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles in the presence of catalysts or under microwave-assisted conditions.
Major Products Formed
The major products formed depend on the type of reaction and the specific conditions employed. For example, oxidation may lead to quinone derivatives, while reduction could yield thiols or secondary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a valuable intermediate in organic synthesis.
Biology
Biologically, it can be used in the study of cellular mechanisms, especially in exploring how modified benzoates interact with biological systems. Its structure allows for the probing of enzyme interactions and receptor binding studies.
Medicine
Medically, methyl 2-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)-4,5-dimethoxybenzoate has potential applications in drug design and development. Its unique structure can be tailored for the creation of pharmaceuticals targeting specific pathways.
Industry
In industry, the compound finds use in the development of specialty chemicals and materials. It can be a precursor to polymers or used in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism by which methyl 2-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)-4,5-dimethoxybenzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The aminocarbonyl and piperidinyl groups can form hydrogen bonds and electrostatic interactions with active sites, influencing biochemical pathways.
Comparison with Similar Compounds
Comparing methyl 2-({[4-(aminocarbonyl)-1-piperidinyl]carbonothioyl}amino)-4,5-dimethoxybenzoate with similar compounds like 4,5-dimethoxybenzoic acid or piperidine derivatives reveals its uniqueness in terms of reactivity and applications
List of Similar Compounds
4,5-Dimethoxybenzoic Acid
1-Bromo-4-(aminocarbonyl)piperidine
Methyl 4,5-dimethoxybenzoate
N-Phenyl-4-(aminocarbonyl)piperidine
Properties
IUPAC Name |
methyl 2-[(4-carbamoylpiperidine-1-carbothioyl)amino]-4,5-dimethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-23-13-8-11(16(22)25-3)12(9-14(13)24-2)19-17(26)20-6-4-10(5-7-20)15(18)21/h8-10H,4-7H2,1-3H3,(H2,18,21)(H,19,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLYXTJECRHWNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)N2CCC(CC2)C(=O)N)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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